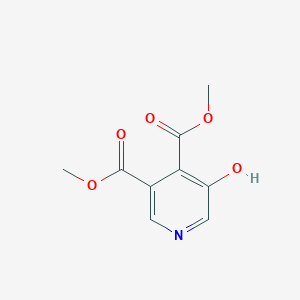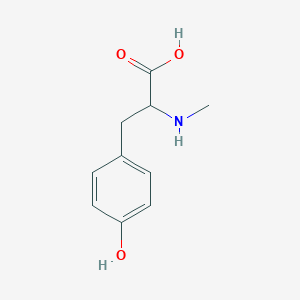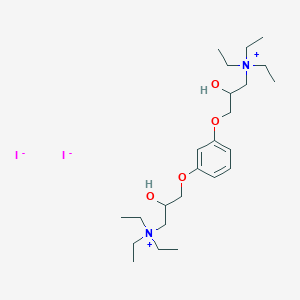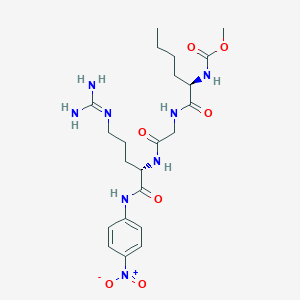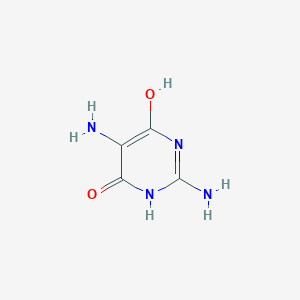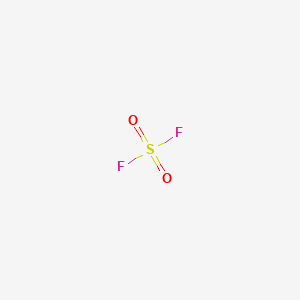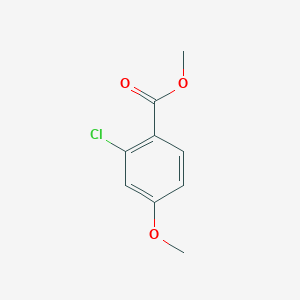
2,4-Dimethylbenzylmagnesium chloride
Overview
Description
2,4-Dimethylbenzylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMg . It is a heterocyclic organic compound . The IUPAC name for this compound is magnesium;1-methanidyl-2,4-dimethylbenzene;chloride .
Molecular Structure Analysis
The molecular weight of this compound is 178.94 g/mol . The InChI key is PXDWYCWWGSGXAO-UHFFFAOYSA-M . The canonical SMILES representation is CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] .Physical And Chemical Properties Analysis
The exact mass of this compound is 178.04000 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a complexity of 95.6 .Scientific Research Applications
Reaction with Grignard Reagents : 2,2-Dimethyl-2,3-dihydrophenalene-1,3-dione reacts with Grignard reagents, such as methylmagnesium iodide, to produce various products including fission of the alicyclic ring (Cohen, Hankinson, & Millar, 1968).
Stability and Reactivity : Alkylmagnesium fluorides, related to alkyl-magnesium bromides, show unusual stability of Mg-F-Mg bridge bonds and react with substances like water, oxygen, and carbon dioxide (Ashby & Yu, 1971).
Polymerization Properties : Compounds like bis(2-menthylindenyl)zirconium dichloride, which may relate to 2,4-Dimethylbenzylmagnesium chloride, show promising properties in polymerization, with potential applications in electronics and pharmaceuticals (Halterman et al., 2000).
Catalysis and Polymerizations : Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations involving organomagnesium compounds have been studied, indicating the potential for this compound in similar processes (Lanni & McNeil, 2009).
Addition Reactions : Mono- and bis-addition products of benzylmagnesium chloride to acetylacetone have been explored, demonstrating various outcomes based on reaction conditions, which could be relevant for this compound (Barabaś & Balaban, 1971).
Synthesis of Organometallic Compounds : The synthesis of new organometallic compounds using Grignard reagents, which could include this compound, has been demonstrated (Canonne & Leitch, 1967).
Properties
IUPAC Name |
magnesium;1-methanidyl-2,4-dimethylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDWYCWWGSGXAO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of reacting 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione?
A1: This reaction is primarily used to synthesize a specific β-hydroxyketone. Reacting this compound, a Grignard reagent, with 2,4-pentanedione produces a β-hydroxyketone with the formula CH3(2,4-dimethylbenzyl)C(OH)CH2COCH3 []. This reaction is an example of Grignard reagents' utility in forming new carbon-carbon bonds, leading to more complex molecules.
Q2: What is the yield of β-hydroxyketone when using this compound in this reaction, and how does it compare to other Grignard reagents?
A2: The research paper indicates that using this compound with 2,4-pentanedione results in a lower yield of the target β-hydroxyketone compared to other Grignard reagents tested []. While some reagents achieved yields between 60-75%, the specific yield for this compound wasn't specified. This suggests that the bulky 2,4-dimethylbenzyl group might hinder the reaction, leading to a reduced yield compared to less sterically hindered Grignard reagents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


